molecular formula C15H16N4O B2601642 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-70-4

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2601642
CAS No.: 306979-70-4
M. Wt: 268.32
InChI Key: IRLOIJPDFNPVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine ( 306979-70-4) is a chemical compound built on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in the design of novel bioactive molecules . This characteristic makes TP derivatives valuable tools for targeting enzyme active sites that typically recognize adenine-containing substrates, such as various kinases . Research into TP-based compounds has demonstrated their applicability across multiple therapeutic areas. They have been investigated as core structures in the development of inhibitors for a range of kinase targets, including cyclin-dependent kinases (CDK), phosphatidylinositol 3-kinases (PI3K), and VEGFR2 . Such inhibitors are pivotal in oncology research for their antiproliferative potential . Beyond oncology, the TP scaffold has been utilized in the design of antimicrobial agents, with some derivatives showing potent DNA Gyrase inhibition . Furthermore, the metal-chelating properties of the heterocyclic ring have been exploited to develop first-row transition metal complexes with promising activity against neglected tropical diseases like leishmaniasis and Chagas disease . This compound, and its derivative (E)-N'-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide (CAS 477865-49-9), serve as versatile intermediates for further chemical exploration and biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOIJPDFNPVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazole and a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine have been shown to inhibit key enzymes involved in cancer cell proliferation. A study highlighted that modifications at specific positions of the triazole and pyrimidine rings can lead to enhanced potency against cancer cell lines .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that triazolo-pyrimidine derivatives can inhibit bacterial growth and fungal infections by targeting specific metabolic pathways within microbial cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling and metabolism. The compound's binding affinity to these targets can be assessed through molecular docking studies, revealing potential therapeutic applications in diseases like cancer and inflammatory disorders .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal evaluated the anticancer efficacy of triazolo-pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, researchers synthesized a series of triazolo-pyrimidine derivatives and tested their effectiveness against Candida species. The results showed promising antifungal activity with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index for these compounds .

Interaction Studies

Interaction studies utilizing techniques such as molecular docking have been conducted to elucidate the binding mechanisms of this compound with various biological targets. These studies provide insights into how structural modifications can influence binding affinity and selectivity towards specific receptors or enzymes .

Mechanism of Action

The mechanism of action of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Isomeric Variants

  • 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 477865-17-1): This isomer shares the same molecular formula (C₁₅H₁₇N₅O) but differs in the substituent positions (2,6-dimethylphenoxy vs. 3,5-dimethylphenoxy). Steric hindrance from the 2,6-substituents may reduce binding affinity compared to the 3,5-isomer .

Triazolo[1,5-a]pyrimidine Derivatives

  • 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters: Synthesized via novel protocols using efficient additives; these derivatives are explored for antimicrobial and anticancer applications .

Pyrazolo[1,5-a]pyrimidine Analogues

Pyrazolo[1,5-a]pyrimidines are structurally related heterocycles with distinct bioactivities:

  • 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines :
    • 6a–m Series : Synthesized via Suzuki-Miyaura cross-coupling, these compounds exhibit antitumor activity against human cancer cell lines (IC₅₀: 1.5–12 µM) .
    • Trifluoropyrido[1,5-a]pyrimidin-2-one Derivatives : Show anticoccidial activity (IC₅₀: 0.8–5.2 µM), with the trifluoromethyl group enhancing metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The 3,5-dimethylphenoxy group in the target compound likely increases logP compared to polar substituents (e.g., carboxylates in ).
  • Metabolic Stability : Trifluoromethyl groups in pyrazolo derivatives enhance resistance to oxidative metabolism, a feature absent in the target compound .
  • Bioavailability : Triazolopyrimidines with micromolar potency (e.g., IL-6 inhibitors ) suggest moderate bioavailability, though empirical data for the target compound are lacking.

Biological Activity

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C18H22N6O
  • Molecular Weight : 338.41 g/mol
  • CAS Number : 477865-49-9

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyrimidines, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For instance:

  • Antifungal Activity : Compounds similar to this triazolo-pyrimidine have demonstrated the ability to inhibit fungal growth through enzyme inhibition and disruption of cell wall synthesis .

Anticancer Activity

The compound has shown promising results in cancer research:

  • Cytotoxicity : Studies have reported that it induces significant cytotoxic effects in cancer cell lines. One study highlighted that treatment with related triazolo-pyrimidines led to G2/M phase cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .
  • Selectivity : The compound exhibited good selectivity between cancerous and normal cells, making it a potential candidate for targeted cancer therapies .

Antiparasitic Activity

Recent investigations have focused on the antiparasitic potential of triazolo-pyrimidine derivatives:

  • Leishmaniasis and Chagas Disease : In vitro studies suggest that these compounds can effectively combat parasites such as Leishmania spp. and Trypanosoma cruzi, outperforming traditional treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes critical for pathogen survival and proliferation .
  • Metal Complex Formation : Some studies indicate enhanced activity when combined with metal ions, suggesting a synergistic effect that increases the efficacy against tropical diseases .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Cytotoxicity Study : A study on a series of triazolo-pyrimidine derivatives found that one derivative exhibited an IC50 of 27.6 μM against MDA-MB-231 breast cancer cells .
  • Antiparasitic Evaluation : In vitro assays demonstrated that specific metal complexes formed with triazolo-pyrimidines showed higher efficacy against Leishmania spp., indicating potential for new treatment modalities for neglected tropical diseases .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AntifungalFungal strainsEffective growth inhibition
CytotoxicityMDA-MB-231 (breast cancer)IC50 = 27.6 μM
AntiparasiticLeishmania spp.Higher efficacy than standard drugs

Q & A

Q. What are the common synthetic routes for preparing 7-substituted [1,2,4]triazolo[1,5-a]pyrimidines, and what are their advantages/limitations?

  • Methodological Answer: The most widely used methods include:
  • Multi-component reactions (e.g., Biginelli-like heterocyclization) using aldehydes, β-dicarbonyl compounds, and 3-amino-1,2,4-triazoles under acidic or ionic liquid conditions. These offer regioselectivity for 5- or 7-substituted products depending on reaction parameters (e.g., temperature, solvent) .
  • Fusion methods with 5-amino-1,2,4-triazole and ketones/aldehydes, catalyzed by dimethylformamide (DMF), yielding high-purity products in short reaction times .
  • Grignard reagent functionalization for introducing aryl/hetaryl groups at C-5 and C-7 positions .
    Limitations: Some protocols require toxic reagents like TMDP (tetramethylenediamine piperidine) or face challenges in regioselectivity when using sterically hindered substrates .

Q. How are [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically characterized analytically?

  • Methodological Answer: Key techniques include:
  • Spectroscopy: 1^1H/13^13C NMR to confirm substituent positions and ring fusion patterns. For example, 1^1H NMR of 7-aryl derivatives shows distinct deshielded protons at C-6 (δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS): ESI-MS or HRMS to verify molecular ions (e.g., m/z 533 for a 7-aryl-4,7-dihydro derivative) .
  • Elemental analysis: To confirm purity and stoichiometry of novel analogs .

Q. What substituents are commonly introduced at the C-5 and C-7 positions to modulate biological activity?

  • Methodological Answer:
  • C-5: Methyl, chloro, or trifluoromethyl groups enhance metabolic stability and target binding (e.g., antimalarial activity with CF3_3 at C-2) .
  • C-7: Phenoxyethyl, aryl, or heteroaryl groups (e.g., 3,5-dimethylphenoxy) improve lipophilicity and antibacterial potency against Gram-positive pathogens like Enterococcus faecium .

Q. How are preliminary biological screenings conducted for triazolopyrimidine derivatives?

  • Methodological Answer:
  • Antimicrobial assays: Broth microdilution (MIC determination) against ESKAPE pathogens (e.g., E. faecium ATCC 700221) .
  • Enzymatic inhibition: Fluorometric assays (e.g., PfDHODH inhibition for antimalarial activity) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (SI >1,000 preferred) .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in synthesizing 5- vs. 7-substituted triazolopyrimidines?

  • Methodological Answer:
  • Reaction condition tuning: Acidic vs. ionic liquid conditions favor 7-methyl-5-phenyl or 5-methyl-7-phenyl isomers, respectively .
  • Steric/electronic control: Electron-withdrawing groups (e.g., NO2_2) on aldehydes direct substitution to C-5, while bulky aryl groups prefer C-7 .
  • Two-step functionalization: Sequential Grignard reactions enable precise C-5 and C-7 substitution .

Q. How can photophysical properties of push-pull triazolopyrimidines be optimized for material science applications?

  • Methodological Answer:
  • Substituent engineering: Electron-donating (e.g., -NMe2_2) and withdrawing (e.g., -CN) groups at C-5 and C-7 enhance intramolecular charge transfer (ICT), red-shifting absorption/emission .
  • Solvatochromic studies: Varying solvent polarity (e.g., toluene vs. DMSO) quantifies dipole moment changes via Stokes shifts .

Q. What methodologies identify the mechanism of action for antibacterial triazolopyrimidines?

  • Methodological Answer:
  • Macromolecular synthesis assays: Radiolabeled precursors (e.g., 3^3H-D-alanine) track cell-wall biosynthesis inhibition in E. faecium .
  • Resistance studies: Serial passage under sub-MIC doses identifies mutations in target genes (e.g., pbp5 for β-lactams) .
  • Docking simulations: Molecular modeling against validated targets (e.g., dihydroorotate dehydrogenase for antimalarials) .

Q. How are structure-activity relationships (SAR) analyzed for microtubule-targeting triazolopyrimidines in neurodegenerative models?

  • Methodological Answer:
  • In vitro tubulin polymerization assays: Compare IC50_{50} values of analogs (e.g., 7-azocan-1-yl derivatives) to establish substituent effects on microtubule stability .
  • Neuronal tau aggregation models: Thioflavin-S staining quantifies inhibition of tau fibrillization in SH-SY5Y cells .

Q. What approaches reconcile contradictory data in synthetic yields or biological activities?

  • Methodological Answer:
  • Reagent purity checks: TMDP degradation or solvent traces (e.g., DMF) can suppress yields; HPLC-MS monitors byproducts .
  • Biological assay standardization: Use isogenic bacterial strains (e.g., E. faecium vs. E. faecalis) to clarify narrow-spectrum activity .

Q. How are trifluoromethyl groups introduced to enhance pharmacokinetic properties?

  • Methodological Answer:
  • Late-stage fluorination: Cu-mediated coupling of 7-bromo precursors with Me3_3SiCF3_3 under mild conditions .
  • Metabolic stability assays: Liver microsome studies (human/rat) confirm reduced clearance for CF3_3-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.